molecular formula C13H18IN3 B14686770 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 24351-13-1

5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14686770
CAS No.: 24351-13-1
M. Wt: 343.21 g/mol
InChI Key: MLQPIOKHJJFBRM-UHFFFAOYSA-N
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Description

5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diethyl-2-methylbenzimidazole with cyanogen bromide in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets. The cyano group and the benzimidazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethyl-2-methylbenzimidazole: Lacks the cyano group and iodide ion, resulting in different chemical properties.

    5-Cyano-1,3-dimethyl-2-methylbenzimidazole: Similar structure but with different alkyl groups, leading to variations in biological activity.

    1,3-Diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium chloride: Similar structure but with a chloride ion instead of iodide.

Uniqueness

5-Cyano-1,3-diethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both the cyano group and the iodide ion.

Properties

CAS No.

24351-13-1

Molecular Formula

C13H18IN3

Molecular Weight

343.21 g/mol

IUPAC Name

1,3-diethyl-2-methyl-1,2-dihydrobenzimidazol-1-ium-5-carbonitrile;iodide

InChI

InChI=1S/C13H17N3.HI/c1-4-15-10(3)16(5-2)13-8-11(9-14)6-7-12(13)15;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

MLQPIOKHJJFBRM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C(N(C2=C1C=CC(=C2)C#N)CC)C.[I-]

Origin of Product

United States

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